1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H10F2N2·2HCl. It is a derivative of pyridine, characterized by the presence of difluoromethyl and methyl groups on the pyridine ring.
Vorbereitungsmethoden
The synthesis of 1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Reaction Conditions: The difluoromethyl group is introduced using reagents such as difluoromethylating agents under controlled conditions.
Methanamine Introduction: The methanamine group is then added through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.
Analyse Chemischer Reaktionen
1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride can be compared with similar compounds such as:
1-[5-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride: Similar structure but with different substitution patterns on the pyridine ring.
(6-Fluoropyridin-2-yl)methanamine dihydrochloride: Contains a fluorine atom instead of a difluoromethyl group.
[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine: Contains a methoxy group instead of a methyl group.
Eigenschaften
Molekularformel |
C8H12Cl2F2N2 |
---|---|
Molekulargewicht |
245.09 g/mol |
IUPAC-Name |
[6-(difluoromethyl)-5-methylpyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2.2ClH/c1-5-2-3-6(4-11)12-7(5)8(9)10;;/h2-3,8H,4,11H2,1H3;2*1H |
InChI-Schlüssel |
FLMUPGOUMCFMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)CN)C(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.